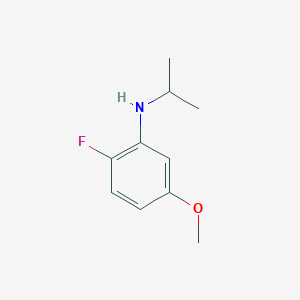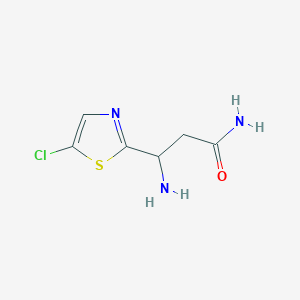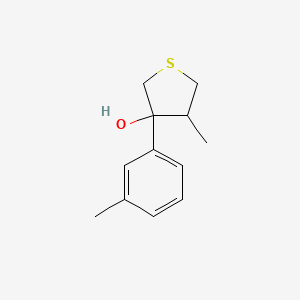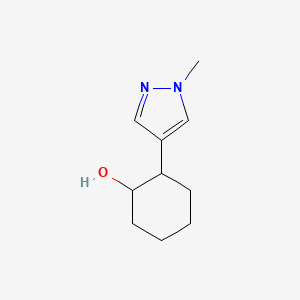![molecular formula C10H19N3O B13273699 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol](/img/structure/B13273699.png)
2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol typically involves the reaction of an imidazole derivative with an appropriate alkylating agent. One common method is the nucleophilic substitution reaction where the imidazole ring is alkylated using a halogenated alkane in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: Another imidazole derivative with similar chemical properties but different biological activities.
2-Aminoimidazole: Known for its antimicrobial properties and used in the development of new antibiotics.
4-Methylimidazole: Commonly used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol is unique due to its specific structure, which combines an imidazole ring with a hydroxyl group and an alkyl chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylmethylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-8(2)5-9(7-14)13-6-10-11-3-4-12-10/h3-4,8-9,13-14H,5-7H2,1-2H3,(H,11,12) |
InChI Key |
ZJMCCVIUDLVUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B13273658.png)
![8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)

![3-[(1-Methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13273668.png)


amine](/img/structure/B13273682.png)



